Boceprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as Boceprevir. Boceprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage Boceprevir is still effective against HCV when paired with [DB00811], [DB00008], and [DB00022]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) do not reccomend Boceprevir in combination with [DB00811], [DB00008], and [DB00022] as first line therapy for Hepatitis C. Boceprevir, [DB00811], [DB00008], and [DB00022] are used with the intent to cure, or achieve a sustained virologic response (SVR), after 48 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Boceprevir is available as a fixed dose product (tradename Victrelis) used for the treatment of chronic Hepatitis C. Approved in May 2011 by the FDA, Victrelis is indicated for the treatment of HCV genotype 1 in combination with [DB00811], [DB00008], and [DB00022]. Victrelis is no longer widely used as interferon-free therapies have been developed.
Boceprevir is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of boceprevir is as a HCV NS3/4A Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor.
Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that was used in combination with peginterferon and ribavirin in the treatment of chronic hepatitis C, genotype 1. Initially approved for use in 2012, it was withdrawn in 2015 because of the availability of more effective and better tolerated all oral regimens of direct acting antiviral agents. Boceprevir was not linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, was associated with cases of hepatic decompensation in patients with preexisting cirrhosis.
Boceprevir is an orally bioavailable, synthetic tripeptide inhibitor of the nonstructural protein 3 and 4A complex (NS3/NS4A), with potential activity against hepatitis C virus (HCV) genotype 1. Upon administration, boceprevir reversibly binds to the active center of the HCV NS3/NS4A and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts the processing of viral proteins and the formation of a viral replication complex, which inhibits viral replication in HCV genotrype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Boceprevir
CAS No.: 394730-60-0
Cat. No.: VC0548922
Molecular Formula: C27H45N5O5
Molecular Weight: 519.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 394730-60-0 |
---|---|
Molecular Formula | C27H45N5O5 |
Molecular Weight | 519.7 g/mol |
IUPAC Name | (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
Standard InChI | InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 |
Standard InChI Key | LHHCSNFAOIFYRV-DOVBMPENSA-N |
Isomeric SMILES | CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
SMILES | CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Canonical SMILES | CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Appearance | Off-white to pale yellow solid powder |
Colorform | White to off-white amorphous powder |
Pharmacological Profile of Boceprevir
Chemical Structure and Mechanism of Action
Boceprevir (C₂₇H₄₅N₅O₅) is a small-molecule α-ketoamide inhibitor targeting the HCV NS3/4A serine protease . This enzyme cleaves the viral polyprotein into functional components essential for replication, including NS4A, NS4B, NS5A, and NS5B . The compound’s ketoamide group forms a reversible covalent bond with the catalytic serine residue (S139) in the protease active site, achieving potent inhibition with a dissociation constant of 17 nM .
Structural Features
-
Molecular weight: 519.68 g/mol
-
Diastereomeric ratio: 1:1 in formulation, shifting to 2:1 (active:inactive) in plasma
Pharmacokinetics
Boceprevir exhibits complex pharmacokinetic properties that influenced its dosing regimen:
The drug’s metabolism creates diastereomeric metabolites with four-fold greater systemic exposure than the parent compound . This characteristic necessitated thrice-daily dosing to maintain therapeutic concentrations.
Clinical Efficacy in HCV Genotype 1
Treatment-Naïve Patients: SPRINT-2 Trial
The phase III SPRINT-2 trial (N=1,097) revolutionized HCV therapy by introducing response-guided treatment (RGT) :
-
48-week Boceprevir arm: 66% SVR vs. 38% control (p<0.0001)
-
RGT arm (28-48 weeks): 63% SVR
-
Subgroup Analysis:
The lead-in phase with peginterferon-ribavirin (PR) proved critical—patients with <1 log₁₀ HCV RNA decline during this phase had significantly reduced SVR rates (0-34% vs. 25-79% in responders) .
Treatment-Experienced Patients: RESPOND-2 Trial
In patients who failed prior PR therapy (N=403):
-
Relapsers: 75% SVR with 48-week Boceprevir vs. 29% control
-
Partial Responders: 52% SVR vs. 7% control
-
Advanced Fibrosis/Cirrhosis: 68% SVR in 48-week arm vs. 13% control
Notably, 90% of patients achieving undetectable HCV RNA by week 8 attained SVR, validating early virologic response as a predictor of success .
Adverse Event | Boceprevir Arms (%) | Control (%) |
---|---|---|
Anemia (Hb <10 g/dL) | 49 | 29 |
Fatigue | 58 | 59 |
Dysgeusia | 37 | 15 |
Neutropenia | 28 | 26 |
Anemia management became a critical component of therapy, with 43% of patients requiring dose reductions and 21% needing erythropoietin support . Despite these challenges, discontinuation rates due to adverse events remained comparable between groups (9-19% vs. 8%) .
Drug-Drug Interactions
As a moderate CYP3A4/5 inhibitor, Boceprevir necessitated careful management of concomitant medications:
-
Contraindicated Agents: Strong CYP3A inducers (e.g., rifampin) and certain statins
-
Requiring Dose Adjustment: Tacrolimus, cyclosporine, and methadone
Comparative Analysis with Contemporary Therapies
Versus PR Dual Therapy
Boceprevir-based triple therapy doubled SVR rates across all patient subgroups compared to PR alone :
-
Naïve Non-Cirrhotic: 68% vs. 40%
-
Prior Relapsers: 69-75% vs. 29%
-
African Americans: 42% vs. 23%
Limitations in the DAA Era
While revolutionary in 2011, Boceprevir’s clinical utility diminished with the advent of interferon-free regimens:
-
Barriers to Cure:
-
Modern Context: Superseded by pangenotypic NS5A/NS5B inhibitors with >95% SVR and 8-12 week durations
"Boceprevir demonstrated that targeting viral proteases could achieve dramatic improvements in HCV cure rates, paving the way for subsequent DAAs." - Expert Review of Gastroenterology & Hepatology
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume